2-[2-(trifluoromethyl)phenyl]-1H-imidazole structure elucidation
2-[2-(trifluoromethyl)phenyl]-1H-imidazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole
Authored by a Senior Application Scientist
Introduction: The Significance of a Fluorinated Imidazole Core
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active compounds, including the essential amino acid histidine. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
2-[2-(Trifluoromethyl)phenyl]-1H-imidazole is a key heterocyclic building block that combines the versatile imidazole scaffold with the influential trifluoromethyl-substituted phenyl group.[3] Its structural elucidation is a critical first step in the quality control of its synthesis and in understanding its reactivity and potential as a precursor for novel therapeutic agents or advanced materials. This guide provides a comprehensive, multi-technique approach to the definitive structural characterization of this molecule, grounded in established analytical principles and field-proven methodologies.
Molecular Profile:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol [3] |
| CAS Number | 174356-08-2[3] |
| Synonym(s) | 2-[2-(trifluoromethyl)phenyl]-1H-imidazole |
| InChI Key | ADIDVEUHTIRRIM-UHFFFAOYSA-N[3] |
Caption: Chemical structure of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole.
Part 1: Synthesis Pathway
The synthesis of 2-aryl-1H-imidazoles is a well-established area of organic chemistry. A common and reliable method involves the multi-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia or an ammonia source. For the title compound, a plausible and efficient route is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.
A potential synthetic pathway involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine and TosMIC. More advanced methods for creating fluorinated imidazoles may involve the condensation of N-aryltrifluoroacetimidoyl chlorides with TosMIC.[4] This reaction proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the imidoyl chloride, cyclization, and subsequent elimination to form the imidazole ring.[4]
Part 2: Spectroscopic & Spectrometric Characterization
A singular analytical technique is rarely sufficient for unambiguous structure elucidation. The core principle of a self-validating protocol is the convergence of data from multiple, independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a cohesive and definitive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For 2-[2-(trifluoromethyl)phenyl]-1H-imidazole, we expect to see distinct signals for the imidazole ring protons, the aromatic protons on the phenyl ring, and the N-H proton of the imidazole.
-
Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Protons on aromatic rings are deshielded by the ring current and appear downfield. The protons on the imidazole ring are also in a unique electronic environment.[5][6] The N-H proton is exchangeable and often appears as a broad singlet.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10-12 | br s | 1H | N-H | The acidic proton on the imidazole nitrogen is typically broad and downfield.[7] |
| ~7.8-8.0 | d | 1H | Phenyl H | Aromatic proton ortho to the imidazole, deshielded by proximity to the ring and the CF₃ group. |
| ~7.5-7.7 | m | 3H | Phenyl H | Remaining aromatic protons on the trifluoromethyl-substituted ring. |
| ~7.1-7.2 | s | 2H | Imidazole H (C4-H, C5-H) | The two protons on the imidazole ring are often nearly equivalent, appearing as a singlet or a narrow multiplet.[8] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
-
Causality: The chemical shifts of carbon atoms are sensitive to the atoms they are bonded to. The carbon of the CF₃ group is directly attached to three highly electronegative fluorine atoms, causing a significant downfield shift and a characteristic splitting pattern (a quartet) due to ¹JC-F coupling. Carbons in the aromatic and heterocyclic rings appear in a predictable region.[9]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Assignment |
|---|---|---|
| ~145 | s | C2 (Imidazole) |
| ~128-132 | m | Phenyl C |
| ~125 | q, ¹JC-F ≈ 272 Hz | C F₃ |
| ~122 | s | C4/C5 (Imidazole) |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10][11]
-
Causality: The chemical shift of fluorine is highly sensitive to its electronic environment, offering a wide spectral dispersion.[12][13] For a trifluoromethyl group attached to an aromatic ring, the three fluorine atoms are equivalent and will produce a single, sharp resonance.
Predicted ¹⁹F NMR Data (referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -60 to -65 | s | -CF₃ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. While standard electron ionization (EI) can sometimes lead to the absence of a molecular ion for fluorinated compounds, softer ionization techniques like Field Ionization (FI) or Electrospray Ionization (ESI) can be used.[14]
-
Causality: In the mass spectrometer, molecules are ionized and then fragmented in a predictable manner based on bond strengths. The molecular ion peak (M⁺) gives the molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₀H₇F₃N₂.
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 143 | [M - CF₃]⁺ |
| 116 | [M - CF₃ - HCN]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Causality: Specific bonds and functional groups have characteristic vibrational frequencies. The N-H bond in the imidazole ring will produce a broad absorption, while the C-F bonds of the trifluoromethyl group will result in very strong absorptions in the fingerprint region.[15][16][17]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3300 | Broad, Medium | N-H stretch |
| 3000-3100 | Medium | Aromatic & Imidazole C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| 1300-1100 | Very Strong | C-F stretching of CF₃ group |
Part 3: Definitive Structure Confirmation via X-ray Crystallography
While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[18] It provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact determination of bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: A Self-Validating System
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise positions of all atoms. The structural model is then refined to achieve the best fit with the experimental data.[18]
The resulting structure would be expected to show the planar imidazole ring and the phenyl ring, with a measurable torsion angle between them. It would also provide definitive evidence of intermolecular hydrogen bonding involving the imidazole N-H proton, which governs the crystal packing.[19]
Part 4: Integrated Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a systematic process that relies on the synergistic application of modern analytical techniques. Through the combined insights from NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and IR spectroscopy, a robust and well-supported structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by the atomic-level precision of single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the identity and purity of the compound, providing the foundational confidence required for its application in research and development.
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